REACTION_CXSMILES
|
F[C:2]1[C:9]([F:10])=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[NH3:11]>C(O)C>[CH3:8][CH2:9][CH2:2][CH:3]([CH3:6])[CH3:4].[NH2:11][C:2]1[C:9]([F:10])=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5]
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Name
|
|
Quantity
|
19 g
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Type
|
reactant
|
Smiles
|
FC1=C(C#N)C=CC=C1F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
|
C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
|
140 °C
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
to cool to ambient temperature
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Type
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CUSTOM
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Details
|
evaporated to dryness
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Type
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DISSOLUTION
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Details
|
The residue was dissolved in water (400 ml)
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Type
|
EXTRACTION
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Details
|
extracted with diethyl ether (2×300 ml)
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Type
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WASH
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Details
|
The combined organics were washed with water (300 ml) and brine (250 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CCCC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 150 mL |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C#N)C=CC=C1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.8 g | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |